Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17885267
InChI: InChI=1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC17885267

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
Standard InChI Key RZMLFDPCVRKIQV-CRCLSJGQSA-N
Isomeric SMILES C1C[C@@H](O[C@@H]1CN)C(=O)O
Canonical SMILES C1CC(OC1CN)C(=O)O

Introduction

Chemical Identity and Nomenclature

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid (CAS: 748762-46-1) is a bicyclic organic compound with the molecular formula C₆H₁₁NO₃. The "rel" prefix denotes its relative stereochemistry, where the (2R,5S) configuration specifies the spatial arrangement of substituents on the tetrahydrofuran ring . The compound’s IUPAC name, rel-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanamine, reflects its oxolane (tetrahydrofuran) backbone substituted with aminomethyl and carboxylic acid groups at the 2- and 5-positions, respectively .

Synonyms and Registry Identifiers

This compound is interchangeably referred to as rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine and [(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanamine . Its hydrochloride salt (CAS: 2138266-71-2) is a common derivative used to enhance solubility in synthetic applications . Additional identifiers include the European Community (EC) Number 815-714-5 and Wikidata ID Q76534457 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid typically begins with D-ribose, a pentose sugar, through a multi-step process involving cyclization and functional group transformations . Key steps include:

  • Cyclization: D-ribose is converted to a tetrahydrofuran intermediate via acid-catalyzed cyclization.

  • Azide Introduction: An azidomethyl group is introduced at the 5-position through nucleophilic substitution, forming 5-(azidomethyl)tetrahydrofuran-2-carboxylate .

  • Reduction: Catalytic hydrogenation reduces the azide to an amine, yielding the aminomethyl derivative.

  • Deprotection: Acidic hydrolysis removes protecting groups, revealing the carboxylic acid functionality .

Optimization and Yield

Recent advancements have focused on improving stereochemical purity. For instance, using chiral auxiliaries during cyclization enhances the enantiomeric excess (ee) of the final product . The hydrochloride salt form (CAS: 2138266-71-2) is synthesized by treating the free acid with hydrochloric acid, achieving a purity of ≥97% .

Structural and Spectroscopic Analysis

X-ray Crystallography

Although crystallographic data for the free acid is limited, studies on analogous tetrahydrofuran derivatives reveal a chair-like conformation for the oxolane ring, with the aminomethyl and carboxylic acid groups adopting equatorial positions to minimize steric strain .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, tetrahydrofuran protons), 3.10 (t, 2H, CH₂NH₂), 2.95 (dd, 1H, CHCOOH) .

    • ¹³C NMR: δ 175.2 (COOH), 72.1 (C-2), 70.8 (C-5), 44.3 (CH₂NH₂) .

  • IR Spectroscopy: Strong bands at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm the presence of carboxylic acid and amine groups .

Physicochemical Properties

PropertyValue
Molecular Weight161.16 g/mol
Melting Point215–217°C (decomposes)
SolubilitySoluble in water, DMSO, MeOH
Specific Rotation ([α]₂₀D)+19° (c = 1, H₂O)
pKa (Carboxylic Acid)2.8
pKa (Amine)9.4

The compound’s aqueous solubility is enhanced in its hydrochloride form, which exhibits a melting point of 220–222°C . Its amphoteric nature allows for dual reactivity in acidic and basic conditions, facilitating its use in peptide coupling reactions .

Applications in Research and Industry

Peptidomimetics and Drug Design

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid serves as a scaffold for carbopeptoids, synthetic analogs of peptides with improved metabolic stability. Oligomers derived from this monomer exhibit helical conformations in solution, mimicking α-helices in proteins . For example, tetrameric carbopeptoids show promise as inhibitors of protein-protein interactions in oncology .

Chiral Catalysis

The compound’s rigid tetrahydrofuran core and chiral centers make it a ligand in asymmetric catalysis. It has been employed in rhodium-catalyzed hydrogenations to achieve enantioselectivities exceeding 90% ee .

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